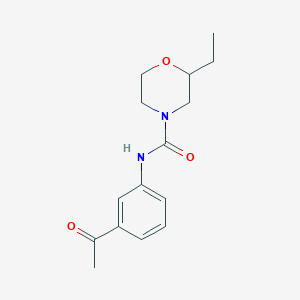
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thiomorpholine derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been suggested that it may act by inhibiting the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. It has also been found to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potent antitumor, antifungal, and antibacterial properties. This makes it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on (2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone. One of the main areas of focus is the development of new drugs based on this compound. Another area of research is the investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for human use.
Synthesemethoden
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone can be synthesized using various methods. One of the most common methods is the reaction of 2,3-dichlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction yields (2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone as a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZMWXHSADOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichlorophenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)


![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)





![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)


